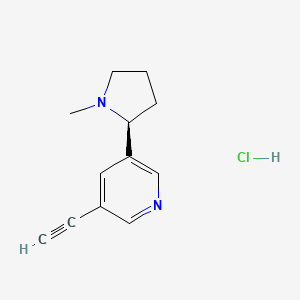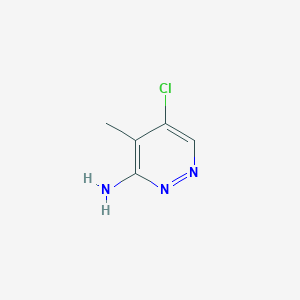
(S)-3-Ethynyl-5-(1-methylpyrrolidin-2-yl)pyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-Ethynyl-5-(1-methylpyrrolidin-2-yl)pyridine hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an ethynyl group at the 3-position and a 1-methylpyrrolidin-2-yl group at the 5-position of the pyridine ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Ethynyl-5-(1-methylpyrrolidin-2-yl)pyridine hydrochloride typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized using methods such as the Hantzsch dihydropyridine synthesis or the Bohlmann-Rahtz pyridine synthesis.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where a terminal alkyne reacts with a halogenated pyridine derivative in the presence of a palladium catalyst and a copper co-catalyst.
Addition of the 1-Methylpyrrolidin-2-yl Group: This step involves the nucleophilic substitution of a suitable leaving group on the pyridine ring with 1-methylpyrrolidine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
(S)-3-Ethynyl-5-(1-methylpyrrolidin-2-yl)pyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carbonyl group under specific conditions.
Reduction: The pyridine ring can be reduced to a piperidine ring using hydrogenation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used for hydrogenation.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl-containing derivatives.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
(S)-3-Ethynyl-5-(1-methylpyrrolidin-2-yl)pyridine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of (S)-3-Ethynyl-5-(1-methylpyrrolidin-2-yl)pyridine hydrochloride involves its interaction with nicotinic acetylcholine receptors. As an agonist, it binds to these receptors, leading to the opening of ion channels and subsequent neuronal activation . This interaction can result in various physiological effects, including stimulation of the central nervous system .
Comparison with Similar Compounds
Similar Compounds
Nicotine: (S)-3-(1-Methyl-2-pyrrolidinyl)pyridine, a well-known stimulant found in tobacco.
Anabasine: A pyridine alkaloid similar to nicotine but with a different substitution pattern.
Cytisine: Another nicotinic receptor agonist with a different structure but similar pharmacological effects.
Uniqueness
(S)-3-Ethynyl-5-(1-methylpyrrolidin-2-yl)pyridine hydrochloride is unique due to its specific substitution pattern, which may confer distinct binding affinities and selectivities for various nicotinic receptor subtypes . This makes it a valuable tool in research for understanding receptor function and developing new therapeutic agents .
Properties
Molecular Formula |
C12H15ClN2 |
|---|---|
Molecular Weight |
222.71 g/mol |
IUPAC Name |
3-ethynyl-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine;hydrochloride |
InChI |
InChI=1S/C12H14N2.ClH/c1-3-10-7-11(9-13-8-10)12-5-4-6-14(12)2;/h1,7-9,12H,4-6H2,2H3;1H/t12-;/m0./s1 |
InChI Key |
MGEZQXPKJZHUHY-YDALLXLXSA-N |
Isomeric SMILES |
CN1CCC[C@H]1C2=CN=CC(=C2)C#C.Cl |
Canonical SMILES |
CN1CCCC1C2=CN=CC(=C2)C#C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chloro-7-(trifluoromethyl)pyrido[2,3-c]pyridazine](/img/structure/B15201470.png)

![7-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride](/img/structure/B15201479.png)





![(3E,7E)-3,7-bis[6-bromo-1-(4-octadecyldocosyl)-2-oxoindol-3-ylidene]furo[2,3-f][1]benzofuran-2,6-dione](/img/structure/B15201520.png)
![(R)-N-(2-(3-((3-Hydroxypyrrolidin-1-yl)methyl)imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide hydrochloride](/img/structure/B15201528.png)
![[(3aS,4R,6S,7R,7aS)-7-benzoyloxy-2,2-dimethyl-6-phenylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methyl benzoate](/img/structure/B15201531.png)

![(S)-4-Amino-4,5-dihydro-1H-benzo[c]azepin-3(2H)-one](/img/structure/B15201536.png)
